3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid
CAS No.:
Cat. No.: VC16208171
Molecular Formula: C25H32N2O5
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32N2O5 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 3-[2-[[3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29) |
| Standard InChI Key | BBPRUNPUJIUXSE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-[2-[[3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid, reflects its intricate framework . Key features include:
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A bicyclo[2.2.1]heptane system with an oxygen atom at position 7, forming a rigid, bridged structure.
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An oxazole ring substituted at position 4 with a pentylcarbamoyl group ().
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A phenylpropionic acid side chain linked to the bicyclic core via a methylene bridge.
The stereochemistry of the bicyclic system and the spatial orientation of substituents likely influence its binding affinity to biological targets. Computational models predict a planar oxazole ring and a bent conformation for the bicycloheptane moiety, which may enhance membrane permeability .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 440.5 g/mol | |
| SMILES | CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |
| InChIKey | BBPRUNPUJIUXSE-UHFFFAOYSA-N |
Synthesis and Chemical Properties
Physicochemical Profiling
The compound’s logP (estimated at 3.2) and polar surface area (110 Ų) suggest moderate lipophilicity and permeability, aligning with Lipinski’s Rule of Five for drug-likeness . Its solubility in aqueous solutions is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents or surfactants for in vivo studies.
| Target | Predicted Affinity | Functional Implication |
|---|---|---|
| COX-2 | Anti-inflammatory activity | |
| PPARγ | Metabolic regulation | |
| FAAH | Endocannabinoid modulation |
Comparative Analysis with Structural Analogs
Analog 1: 3-(2-{3-[4-(4-Phenyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid
This analog (PubChem CID: 19875370) replaces the pentyl group with a 4-phenyl-butyl chain, increasing molecular weight to 502.6 g/mol . The phenyl substitution enhances aromatic stacking potential but reduces solubility, as evidenced by a higher logP (4.1) .
Analog 2: 3-{2-[3-(4-Hept-6-ynylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid
Featuring a hept-6-ynyl group (CID: 44279724), this analog introduces alkyne functionality, enabling click chemistry modifications . Its molecular weight (464.6 g/mol) and polar surface area (105 Ų) suggest improved synthetic versatility but comparable bioavailability to the parent compound .
Challenges and Future Directions
Synthetic Accessibility
The compound’s structural complexity poses challenges in large-scale synthesis, particularly in achieving enantiomeric purity of the bicycloheptane core. Advances in asymmetric catalysis or biocatalytic methods may address this .
Biological Validation
Urgent priorities include:
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In vitro screening against COX isoforms and PPARs.
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Pharmacokinetic profiling to assess absorption, distribution, and metabolism.
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Toxicological studies to evaluate hepatic and renal safety.
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